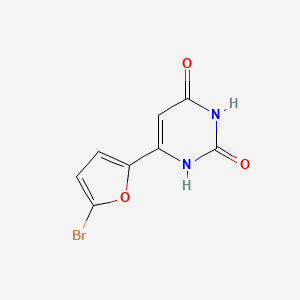

6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

6-(5-bromofuran-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKWAUQRFXUWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Furan Derivatives

- The 5-bromofuran-2-yl moiety can be synthesized by brominating furan-2-carboxaldehyde derivatives using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as an initiator under controlled temperature conditions (e.g., -15 °C for 6 hours), yielding the brominated product in moderate to good yields (~61% over two steps).

- This bromination step is critical and must be carefully controlled due to the sensitivity of bromo-furans to decomposition.

Suzuki-Miyaura Cross-Coupling

- Sequential Suzuki-Miyaura cross-coupling reactions are employed to assemble complex bromo-furan-containing intermediates. For example, aryl bromides derived from brominated furans are coupled with boronic acids under palladium catalysis (Pd2(dba)3 with t-Bu3P ligand) in a 1,4-dioxane/water mixture at 70 °C using microwave irradiation for 30 minutes to improve reaction efficiency and yields (up to 78%).

- This method allows for the introduction of various substituents on the furan ring before final assembly.

Assembly of the Pyrimidine-2,4-dione Core

Condensation with Thiourea and Related Compounds

- The pyrimidine-2,4-dione scaffold is typically constructed via condensation reactions involving thiourea or related nucleophiles with furan-substituted aldehydes or chalcones.

- Microwave-assisted synthesis has been demonstrated as an efficient method, where equimolar amounts of the furan aldehyde and thiourea are irradiated at 600 W in a domestic microwave oven, often with a few drops of methanol as solvent, for short reaction times (minutes), yielding the target pyrimidine derivatives in good yields (up to 82%).

- This microwave method is advantageous over classical reflux methods due to shorter reaction times and higher yields.

Classical Reflux Methods

- Traditional synthesis involves refluxing the aldehyde and thiourea mixture in ethanol with catalytic amounts of piperidine for 60 minutes or more. The product precipitates out and is purified by filtration and recrystallization.

- Although effective, this method generally requires longer reaction times and may produce lower yields compared to microwave-assisted protocols.

Comparative Yields and Conditions

Research Findings and Notes

- Microwave irradiation has been consistently shown to improve reaction efficiency and yields in the synthesis of furan-substituted pyrimidines compared to classical thermal methods.

- The instability of bromo-furans necessitates careful handling and often favors stepwise synthetic routes rather than one-pot protocols.

- The use of palladium-catalyzed cross-coupling reactions allows for versatile functionalization of the furan ring prior to pyrimidine ring formation.

- Spectroscopic characterization (IR, NMR, MS) confirms the structure and purity of the synthesized compounds, with characteristic absorption bands for NH, C=O, and C-Br groups reported in the literature.

Análisis De Reacciones Químicas

Types of Reactions: 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Derivatives with different substituents at the bromine position.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, benzopyrimido-pyrrolo derivatives have shown potential as inhibitors of cystic fibrosis transmembrane conductance regulator (CFTR) channels, which are implicated in various cancers . The structural modifications involving the bromofuran moiety enhance metabolic stability and potency, suggesting that 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione could be explored as a lead compound for developing new anticancer therapies.

Antimicrobial Properties

The compound's structural analogs have demonstrated antimicrobial activity against various pathogens. The presence of the furan ring enhances the interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Further studies are needed to elucidate the specific mechanisms behind these antimicrobial effects.

Cosmetic Applications

In cosmetic formulation research, compounds with similar structures are being investigated for their ability to enhance skin penetration and bioavailability of active ingredients. Their incorporation into topical formulations may improve efficacy and stability . The unique properties of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione could be leveraged for developing innovative cosmetic products focused on skin health.

Case Study 1: Anticancer Screening

A study evaluated several derivatives of pyrimidine compounds for their efficacy against cancer cell lines. The results indicated that modifications at specific positions significantly affected cytotoxicity. Compounds featuring the bromofuran moiety were particularly effective against breast cancer cells, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on testing structural analogs of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione against common bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Mecanismo De Acción

The mechanism by which 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom enhances its reactivity, allowing it to participate in various biochemical processes.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Pyrimidine-2,4-dione Derivatives

*Note: Antiviral/herbicidal activities are inferred from , which highlights pyrimidine-2,4-diones as frameworks for anti-HIV drugs (e.g., AZT) and herbicides .

Key Observations:

Electronic Effects :

- The 5-bromofuran group likely reduces electron density at the pyrimidine core compared to electron-donating substituents (e.g., hydroxybenzoyl in 6a–6d), altering reactivity and binding affinity.

- In pyrido[2,3-d]pyrimidines (6a–6d), HOMO-LUMO gaps (ΔE = 3.9–4.1 eV) correlate with substituent electronegativity, suggesting that bromofuran’s electron-withdrawing nature may further modulate charge transfer .

Biological Activity: Arylthio derivatives (12d–12j) exhibit anti-HIV activity via reverse transcriptase inhibition, with fluorinated analogs (12e–12j) showing enhanced potency due to increased lipophilicity . The bromofuran group may similarly improve membrane permeability. Thieno[2,3-d]pyrimidines with fused sulfur heterocycles demonstrate antimicrobial activity, suggesting that bromofuran’s halogen and oxygen atoms could enhance interactions with bacterial targets .

Synthetic Accessibility :

- Yields for arylthio derivatives (69–81%) and pyrido[2,3-d]pyrimidines (synthesized via DFT-optimized routes) indicate that bromofuran analogs may require tailored conditions for efficient coupling .

Functional Group Comparisons

Table 2: Impact of Heterocyclic Substituents

Key Insights:

- Bromofuran vs.

- Bromofuran vs. Arylthio : While arylthio groups enhance anti-HIV activity, bromofuran’s oxygen atom could introduce hydrogen-bonding interactions absent in sulfur-containing analogs .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism compared to fluorine in 12e–12j, extending half-life .

Actividad Biológica

Anticancer Potential

Research indicates that compounds structurally related to 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit various biological activities, including anticancer properties. For instance, similar pyrimidine derivatives have shown cytotoxic effects against different cancer cell lines. A study highlighted the synthesis of benzopyrimido-pyrrolo compounds that demonstrated significant inhibition of CFTR chloride conductance in vitro, suggesting a possible pathway for cancer treatment through ion channel modulation .

Antimicrobial Effects

Furan-containing compounds have been noted for their antimicrobial properties. While direct studies on 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione are scarce, the presence of the furan ring in related compounds suggests potential activity against various pathogens. For example, certain furan derivatives have exhibited antibacterial and antifungal activities, indicating that this compound may warrant further investigation in this area .

Structure-Activity Relationship (SAR)

The structure of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione allows for various modifications that can enhance its biological activity. The bromine substitution at the 5-position of the furan ring has been shown to improve metabolic stability and potency in similar compounds. This suggests that modifications to the furan or pyrimidine portions could lead to enhanced biological effects .

Case Studies

- Cytotoxicity Assays : In research involving pyrimidine derivatives, compounds similar to 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations. This highlights the potential for further development as an anticancer agent.

- Antimicrobial Screening : A series of furan-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications in the furan ring significantly influenced the antimicrobial potency, suggesting that 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione could exhibit similar properties.

The synthesis of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods involving the condensation of appropriate precursors under controlled conditions. The unique electronic distribution due to the combination of the electron-rich furan and electron-deficient pyrimidine rings enhances its reactivity and stability.

Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

- The compound can be synthesized via cyclocondensation reactions. For example, reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid yields thiazole-substituted derivatives, which are then alkylated using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a catalyst. This method achieves yields of 34–81% for various derivatives . Alternative routes include electrophilic substitutions (e.g., bromination, nitration) on thieno[2,3-d]pyrimidine scaffolds .

Q. How is structural confirmation performed for this compound and its analogs?

- 1H/13C NMR spectroscopy is critical for confirming substituent positions. For instance, thiazole protons appear at 7.57–7.62 ppm, methylene protons from benzyl groups at 5.13–5.21 ppm, and NH protons in acetamide derivatives at 9.68–10.41 ppm . HRMS-ESI(−) validates molecular weights (e.g., m/z values within ±2 ppm of theoretical values) . X-ray crystallography resolves hydrogen-bonded dimeric structures in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

- The unmodified parent compound (with a hydrogen at position 1) shows potent antimicrobial activity against Staphylococcus aureus (exceeding metronidazole and streptomycin), moderate activity against Pseudomonas aeruginosa and Candida albicans . Derivatives with 4-methylbenzyl substituents at position 1 retain activity against S. aureus and C. albicans but with reduced potency .

Advanced Research Questions

Q. How do structural modifications at position 1 influence biological activity and pharmacokinetic properties?

- Alkylation at position 1 (e.g., benzyl or acetamide groups) reduces antimicrobial activity compared to the unsubstituted parent compound, suggesting steric hindrance or altered binding interactions. However, derivatives with 4-methylbenzyl substituents exhibit the highest retained activity, indicating a balance between lipophilicity and steric effects . Computational studies (e.g., DFT) can predict electronic effects of substituents on reactivity and binding .

Q. What computational tools are used to analyze electronic properties and reactivity of this compound?

- DFT/B3LYP with 6-311+G(d,p) basis sets optimize geometric parameters and predict UV-vis spectra, HOMO-LUMO gaps (ΔE = 3.91–4.10 eV), and charge transfer via NBO analysis. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding further derivatization . TD-DFT correlates experimental UV-vis data with theoretical transitions .

Q. How does this compound interact with biological targets such as HIV reverse transcriptase?

- 6-Arylthio-3-hydroxypyrimidine-2,4-dione derivatives inhibit HIV reverse transcriptase-associated RNase H by chelating active-site Mg²⁺ ions. Substituents like trifluoromethyl or fluoro groups enhance binding affinity via hydrophobic interactions and electronic effects . SAR studies show that electron-withdrawing groups at the arylthio position improve potency .

Q. What analytical challenges arise in characterizing complex derivatives of this compound?

- Overlapping NMR signals in crowded aromatic regions (e.g., thiophene or furan protons) require advanced techniques like 2D NMR (COSY, HSQC) for resolution . Low solubility of crystalline derivatives may complicate HPLC analysis, necessitating polar solvents (e.g., DMSO-d6) for spectroscopic studies .

Q. Are there discrepancies in reported biological activities across studies, and how can they be resolved?

- Variations in antimicrobial activity between derivatives (e.g., benzyl vs. acetamide substituents) may stem from differences in assay conditions (e.g., bacterial strain, concentration). Standardized protocols (e.g., CLSI guidelines) and dose-response curves are essential for cross-study comparisons . Contradictions in computational vs. experimental data (e.g., HOMO-LUMO gaps) require validation via synchrotron-based spectroscopy or single-crystal analyses .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.